Chemical structure and molecular weight of 1-(2-chloroimidazo[1,2-a]pyridin-3-yl)ethanol
Chemical structure and molecular weight of 1-(2-chloroimidazo[1,2-a]pyridin-3-yl)ethanol
An In-depth Technical Guide to 1-(2-chloroimidazo[1,2-a]pyridin-3-yl)ethanol
Abstract
This technical guide provides a comprehensive scientific overview of the heterocyclic compound 1-(2-chloroimidazo[1,2-a]pyridin-3-yl)ethanol. The document delineates its chemical structure, physicochemical properties, a robust methodology for its synthesis, and standard protocols for its structural characterization. The guide is grounded in the established significance of the imidazo[1,2-a]pyridine scaffold, a privileged core in modern medicinal chemistry. By synthesizing foundational chemical principles with practical, field-proven insights, this document serves as an essential resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile molecular framework.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Drug Discovery
The imidazo[1,2-a]pyridine ring system is a nitrogen-fused bicyclic heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds and marketed pharmaceuticals. The structural rigidity, electron-rich nature, and synthetic tractability of this core allow it to serve as a versatile template for designing ligands that can interact with a wide array of biological targets with high affinity and specificity.[3]
Prominent examples of drugs incorporating this scaffold include Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Minodronic acid (used for treating osteoporosis).[4][5] The broad therapeutic potential of this class of compounds is extensive, with derivatives demonstrating potent anticancer, antiviral, antibacterial, and anti-inflammatory activities.[4] The C-3 position of the imidazo[1,2-a]pyridine ring is particularly nucleophilic, making it a prime site for functionalization to generate diverse chemical libraries for drug discovery efforts.[4][6] The subject of this guide, 1-(2-chloroimidazo[1,2-a]pyridin-3-yl)ethanol, represents a specific functionalization of this core, designed for further investigation and potential lead optimization.
Physicochemical Properties of 1-(2-chloroimidazo[1,2-a]pyridin-3-yl)ethanol
Chemical Structure and Nomenclature
The compound is systematically named 1-(2-chloroimidazo[1,2-a]pyridin-3-yl)ethanol. Its structure consists of the core imidazo[1,2-a]pyridine skeleton, substituted with a chlorine atom at the C-2 position and a 1-hydroxyethyl group at the C-3 position.
Caption: Chemical structure of 1-(2-chloroimidazo[1,2-a]pyridin-3-yl)ethanol.
Molecular Formula and Weight
The molecular properties are derived directly from the chemical structure. The precise calculation of its molecular weight is fundamental for mass spectrometry analysis and stoichiometric calculations in synthetic protocols.
| Attribute | Value | Calculation Detail |
| Molecular Formula | C₉H₉ClN₂O | (C: 9, H: 9, Cl: 1, N: 2, O: 1) |
| Average Molecular Weight | 196.63 g/mol | (9 * 12.011) + (9 * 1.008) + (1 * 35.453) + (2 * 14.007) + (1 * 15.999) |
| Monoisotopic Mass | 196.04034 Da | (9 * 12.00000) + (9 * 1.00783) + (1 * 34.96885) + (2 * 14.00307) + (1 * 15.99491) |
Synthesis and Purification
The synthesis of 1-(2-chloroimidazo[1,2-a]pyridin-3-yl)ethanol is not a single-step process. It requires a logical sequence of reactions, beginning with the formation of a functionalized precursor, followed by the reduction to the desired secondary alcohol. This multi-step approach provides control over the regiochemistry and final structure.
Synthetic Strategy Workflow
The proposed synthetic pathway involves two primary stages:
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Friedel-Crafts Acylation: Introduction of an acetyl group at the electron-rich C-3 position of the 2-chloroimidazo[1,2-a]pyridine starting material.
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Chemoselective Reduction: Reduction of the resulting ketone to the secondary alcohol using a mild reducing agent to avoid unwanted side reactions.
Caption: Proposed two-stage synthetic workflow for the target compound.
Detailed Experimental Protocol
Stage 1: Synthesis of 1-(2-chloroimidazo[1,2-a]pyridin-3-yl)ethan-1-one (Intermediate)
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Reactor Setup: To a dry, three-necked, 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and dry dichloromethane (DCM, 100 mL).
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Cooling: Cool the suspension to 0 °C in an ice-water bath. Causality: This exothermic reaction is controlled at low temperatures to prevent side reactions and degradation.
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Reagent Addition: Add acetyl chloride (1.1 eq.) dropwise to the suspension over 15 minutes. Stir for an additional 20 minutes at 0 °C.
-
Substrate Addition: Dissolve 2-chloroimidazo[1,2-a]pyridine (1.0 eq.) in dry DCM (50 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice (200 g) and concentrated HCl (10 mL). Causality: This hydrolyzes the aluminum complexes and separates the product into the organic layer.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL).
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Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone intermediate.
Stage 2: Synthesis of 1-(2-chloroimidazo[1,2-a]pyridin-3-yl)ethanol (Final Product)
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Dissolution: Dissolve the crude ketone intermediate from Stage 1 in methanol (150 mL) in a 250 mL round-bottom flask and cool to 0 °C in an ice-water bath.
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Reduction: Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 30 minutes. Causality: NaBH₄ is a mild and selective reducing agent for ketones, which will not affect the chloro-substituent or the aromatic rings.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then at room temperature for an additional 3 hours. Monitor completion by TLC.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Work-up: Add distilled water (100 mL) to the residue and extract with ethyl acetate (3 x 75 mL).
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Washing and Drying: Combine the organic extracts, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure title compound.
Structural Elucidation and Characterization
A combination of spectroscopic techniques is required to unambiguously confirm the identity and purity of the synthesized 1-(2-chloroimidazo[1,2-a]pyridin-3-yl)ethanol.
Caption: Standard analytical workflow for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazopyridine core, typically in the range of δ 7.0-9.0 ppm.[7][8] The methine proton (-CH(OH)) should appear as a quartet coupled to the methyl protons. The hydroxyl proton (-OH) will be a broad singlet, and the terminal methyl protons (-CH₃) will present as a doublet.
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¹³C NMR: The carbon spectrum will display nine distinct signals. The aromatic carbons of the fused ring system will resonate in the δ 110-150 ppm region.[9] The carbon bearing the chlorine (C-2) will be significantly downfield. The carbinol carbon (-CH(OH)) is expected around δ 60-70 ppm, and the methyl carbon will be upfield, typically below δ 25 ppm.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. The ESI+ spectrum should show a protonated molecular ion [M+H]⁺ with a characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).[8] The measured mass should match the calculated monoisotopic mass (197.04816 for [C₉H₁₀ClN₂O]⁺) within a tolerance of ±5 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.[10] Expected characteristic absorption bands include:
-
A broad peak around 3400-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol.
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Aromatic C-H stretching peaks just above 3000 cm⁻¹.
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C=N and C=C stretching vibrations within the aromatic core in the 1650-1450 cm⁻¹ region.
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A C-O stretching band around 1100-1050 cm⁻¹.
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A C-Cl stretching vibration, typically found in the 800-600 cm⁻¹ region.
Potential Applications and Future Directions
Given the established pharmacological importance of the imidazo[1,2-a]pyridine scaffold, 1-(2-chloroimidazo[1,2-a]pyridin-3-yl)ethanol is a compound of significant interest for further biological screening.[3] The presence of the chloro-substituent can enhance binding affinity through halogen bonding or modulate metabolic stability. The secondary alcohol provides a chiral center and a hydrogen bond donor/acceptor site, which is critical for molecular recognition by biological targets such as protein kinases or bacterial enzymes. Future research should focus on its evaluation in anticancer, antibacterial, and antiviral assays to determine its therapeutic potential.[4][11]
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Devi, N., et al. (2014). Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds. ResearchGate. Available at: [Link]
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Barreiro, E. J., et al. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Available at: [Link]
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Jimenez-Valles, A. M., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
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Lombardino, J. G. (1965). Preparation and New Reactions of Imidazo[l,2-a]pyridines. Scribd. Available at: [Link]
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Wang, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]
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Al-Ostoot, F. H., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. PMC. Available at: [Link]
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de Fatima, A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. Available at: [Link]
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